Sudocetaxel

Tumor Growth Inhibition Syngeneic Model Immuno-oncology

Sudocetaxel is a first-in-class peptide-drug conjugate (PDC) that targets the SORT1 receptor for selective intracellular delivery of a docetaxel payload, fundamentally distinct from passive-diffusion taxanes. This SORT1-mediated endocytosis achieves high tumor concentrations while avoiding dose-limiting neutropenia, neuropathy, and alopecia seen with generic docetaxel. Preclinically activates cGAS/STING and remodels the tumor immune microenvironment, enabling combination with immune checkpoint inhibitors. Phase 1 data shows tumor shrinkage in taxane-resistant ovarian cancer. Ideal for SORT1-positive oncology research, biomarker-driven drug development, and immunotherapy combination studies. Research-use-only; inquire for bulk pricing.

Molecular Formula C48H59NO16
Molecular Weight 906.0 g/mol
Cat. No. B12411389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSudocetaxel
Molecular FormulaC48H59NO16
Molecular Weight906.0 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C48H59NO16/c1-25(50)20-21-33(53)62-37(35(28-16-12-10-13-17-28)49-43(58)65-44(4,5)6)42(57)61-30-23-48(59)40(63-41(56)29-18-14-11-15-19-29)38-46(9,39(55)36(54)34(26(30)2)45(48,7)8)31(52)22-32-47(38,24-60-32)64-27(3)51/h10-19,30-32,35-38,40,52,54,59H,20-24H2,1-9H3,(H,49,58)/t30-,31-,32+,35-,36+,37+,38-,40-,46+,47-,48+/m0/s1
InChIKeyXKHDVNYIFGGXRE-LEPVCIIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sudocetaxel as a SORT1-Targeted Peptide-Drug Conjugate: A Next-Generation Taxane


Sudocetaxel (also known as Sudocetaxel Zendusortide or TH1902) is a first-in-class, investigational peptide-drug conjugate (PDC) that targets the sortilin (SORT1) receptor for selective delivery of a docetaxel payload into cancer cells [1]. Unlike conventional taxanes, which rely on passive diffusion, sudocetaxel exploits the rapid endocytosis of SORT1 to achieve high intracellular drug concentrations specifically in SORT1-positive tumors [2]. The compound is a hemisuccinate form of docetaxel conjugated to a proprietary peptide (TH19P01) and acts as a microtubule depolymerization inhibitor, stabilizing tubulin and inducing cell cycle arrest and apoptosis [3].

Why Sudocetaxel Cannot Be Substituted with Generic Docetaxel or Other Taxanes


Sudocetaxel is not a simple prodrug or bioequivalent to docetaxel; it is a molecularly distinct entity with a completely different mechanism of cellular entry and a unique multimodal antitumor activity [1]. Generic docetaxel relies on passive diffusion, leading to systemic distribution and dose-limiting toxicities such as severe neutropenia (observed in up to 91% of patients) and neuropathy [2]. In contrast, sudocetaxel's targeted delivery via the SORT1 receptor results in a distinct pharmacokinetic profile, with far lower free docetaxel exposure and a markedly different safety signature, including a notable absence of severe neutropenia and alopecia in clinical studies [3]. Furthermore, sudocetaxel has been shown to activate the cGAS/STING pathway and modulate the tumor immune microenvironment—a class-level effect absent in docetaxel—which underpins its potential for combination with immune checkpoint inhibitors [4]. These fundamental differences in targeting, pharmacology, and mechanism preclude simple substitution.

Sudocetaxel Evidence Guide: Quantifiable Differentiation from Docetaxel and Other Taxanes


Superior Preclinical Tumor Growth Inhibition vs. Docetaxel in a Syngeneic Melanoma Model

In a direct head-to-head preclinical comparison, weekly administration of sudocetaxel as a single agent demonstrated superior tumor growth inhibition compared to docetaxel in a murine B16-F10 melanoma syngeneic tumor model [1]. This model is particularly relevant as it possesses an intact immune system, allowing for the assessment of sudocetaxel's immunomodulatory effects.

Tumor Growth Inhibition Syngeneic Model Immuno-oncology

Divergent Clinical Safety Profile: Absence of Grade 3 Neuropathy and Neutropenia with Weekly Dosing

Clinical data from a Phase 1b dose-optimization trial in heavily pretreated advanced ovarian cancer patients revealed that weekly administration of sudocetaxel (1.75-2.5 mg/kg) resulted in an improved safety profile compared to the every-3-week schedule, with no observed Grade ≥3 neuropathy, ocular toxicity, or neutropenia events [1]. This contrasts sharply with the known safety profile of docetaxel, where neutropenia is a frequent (91%) and dose-limiting toxicity [2].

Clinical Safety Adverse Events Phase 1b Trial

Markedly Reduced Free Docetaxel Exposure: Pharmacokinetic Evidence of Targeted Delivery

Pharmacokinetic analysis from the Phase 1 trial demonstrated that exposure to free, unconjugated docetaxel is dramatically lower than that of the intact sudocetaxel conjugate [1]. At the 300 mg/m2 every-3-week dose, the peak plasma concentration (Cmax) of free docetaxel was 0.58 μM, which is 52-fold lower than the Cmax of the TH1902 conjugate (30.4 μM). Similarly, the area under the curve (AUC24) for free docetaxel was 3.1 h·nmol/mL, compared to 74.8 h·nmol/mL for TH1902.

Pharmacokinetics Targeted Drug Delivery Phase 1 Trial

Durable Disease Stabilization Beyond Treatment Discontinuation

In the Phase 1 trial, sudocetaxel treatment induced durable disease stabilization that lasted beyond the completion of treatment in several heavily pretreated patients [1]. This phenomenon suggests a unique, multimodal mechanism of action that extends beyond direct cytotoxicity. Three patients exhibited RECIST 1.1-confirmed long-term stabilization of disease ranging from 8 to 19 months from treatment initiation, even after drug discontinuation.

Long-term Efficacy Durable Response Phase 1 Trial

Strategic Applications of Sudocetaxel in Drug Development and Oncology Research


Clinical Development in SORT1-Positive Cancers Refractory to Standard Taxanes

The unique targeting mechanism of sudocetaxel makes it a prime candidate for clinical development in SORT1-expressing solid tumors (e.g., ovarian, endometrial, triple-negative breast, melanoma) where patients have progressed on or are intolerant to docetaxel or paclitaxel [1]. The Phase 1 data showing tumor shrinkage in heavily pretreated, taxane-resistant ovarian cancer patients (e.g., 3/6 patients with tumor shrinkage at 2.5 mg/kg/week, including one complete resolution of a liver lesion) provides a strong rationale for this indication [2].

Combination Therapy Partner for Immune Checkpoint Inhibitors

Preclinical evidence demonstrates that sudocetaxel not only inhibits tumor growth but also activates the cGAS/STING pathway and remodels the tumor immune microenvironment, leading to increased immune cell infiltration and enhanced anti-PD-L1 activity [3]. This makes sudocetaxel a compelling candidate for combination trials with immune checkpoint inhibitors in 'cold' tumors that are typically unresponsive to immunotherapy alone. The observed superior efficacy of the sudocetaxel/anti-PD-L1 combination over either agent alone in preclinical models supports this research direction [3].

Investigational Use in Taxane-Intolerant Patient Populations

The clinical safety profile of sudocetaxel, particularly the absence of severe neutropenia and neuropathy with optimized weekly dosing [2], positions it as a potential alternative for patients who cannot tolerate standard taxane chemotherapy due to these debilitating side effects. This includes elderly or frail patients who are at higher risk for taxane-induced toxicities. Further clinical evaluation in this specific population could address a significant unmet medical need.

Biomarker-Driven Research on SORT1 as a Predictive Marker

Given that sudocetaxel's efficacy is predicated on SORT1 expression, it serves as an invaluable tool for research into SORT1 as a predictive biomarker for taxane response and targeted therapy [1]. Clinical trial designs can incorporate SORT1 expression analysis (e.g., by IHC) to prospectively identify patients most likely to benefit, thereby refining patient selection and increasing the probability of clinical success.

Technical Documentation Hub

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